

2,3,4,5,6-pentafluorophenylacetonitrile chemical structure and properties

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Compound of Interest

Compound Name:	2,3,4,5,6-Pentafluorophenylacetonitrile
Cat. No.:	B1583369

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An In-Depth Technical Guide to **2,3,4,5,6-Pentafluorophenylacetonitrile** for Advanced Research Applications

Executive Summary

This technical guide provides a comprehensive overview of **2,3,4,5,6-pentafluorophenylacetonitrile** (PFPA), a pivotal building block in modern synthetic and medicinal chemistry. The unique electronic properties conferred by the pentafluorophenyl ring, combined with the reactive versatility of the acetonitrile moiety, make this compound a subject of significant interest for researchers in drug development, materials science, and agrochemicals. This document delves into its core chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications, offering field-proven insights and a robust framework for its effective utilization in the laboratory.

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The success of fluorinated compounds stems from the unique properties fluorine imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can modulate binding affinities and biological activity.^{[1][2]} **2,3,4,5,6-**

Pentafluorophenylacetonitrile (CAS No. 653-30-5) emerges as a particularly valuable reagent in this context. It serves as a versatile intermediate, providing a robust scaffold that combines the extreme electron-withdrawing nature of the pentafluorophenyl (C_6F_5) group with the synthetic utility of a cyanomethyl ($-CH_2CN$) functional group.^{[1][3]} This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to leverage the full potential of this powerful synthetic tool.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. PFPA is a clear, colorless to slightly yellow liquid under standard conditions, characterized by a highly electron-deficient aromatic ring.^{[1][3]} This high degree of fluorination is the primary driver of its unique chemical behavior and physical attributes.

Chemical Identity

- IUPAC Name: (2,3,4,5,6-Pentafluorophenyl)acetonitrile^[4]
- Synonyms: Pentafluorobenzyl cyanide, 2-(Pentafluorophenyl)acetonitrile^[1]
- CAS Number: 653-30-5^[4]
- Molecular Formula: $C_8H_2F_5N$ ^{[4][5]}
- Molecular Weight: 207.10 g/mol ^{[4][5]}
- SMILES: C(C#N)C1=C(F)C(F)=C(F)C(F)=C1F^[1]
- InChI Key: YDNOJUAQBFXZCR-UHFFFAOYSA-N^[4]

Tabulated Physicochemical Data

For ease of reference and experimental planning, the key quantitative properties of PFPA are summarized below.

Property	Value	Source(s)
Appearance	Clear colorless to slightly yellow liquid	[1][3]
Boiling Point	107-111 °C at 17 mmHg	[6][7][8]
Density	~1.61 g/mL at 25 °C	[3][6][8]
Refractive Index (n ²⁰ /D)	~1.439	[3][6]
Flash Point	>110 °C (>230 °F)	[3][7]
Water Solubility	Insoluble	[3][6]
UV λ _{max}	255 nm (in acetonitrile)	[3][6]

Spectroscopic Characterization: The Analytical Fingerprint

A self-validating experimental workflow demands unambiguous characterization of all reagents. The following sections describe the expected spectroscopic signatures for PFPA, providing a baseline for quality control and reaction monitoring.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be remarkably simple, featuring a single singlet for the methylene (-CH₂) protons. Due to the powerful electron-withdrawing effect of the adjacent pentafluorophenyl ring, this peak would appear significantly downfield compared to non-fluorinated benzyl cyanides, likely in the range of 3.8-4.2 ppm.
- ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the nitrile (-CN) carbon (typically ~115-120 ppm) and the methylene (-CH₂) carbon. The aromatic region will be complex due to carbon-fluorine coupling (J-coupling). One would expect to see multiple signals for the C₆F₅ ring, each split into complex multiplets due to one-bond, two-bond, and three-bond couplings to the five fluorine atoms.
- ¹⁹F NMR Spectroscopy: This is the most informative technique for confirming the structure of the C₆F₅ ring. The spectrum is expected to show three distinct signals with an integration

ratio of 2:1:2, corresponding to the ortho- (F2, F6), para- (F4), and meta- (F3, F5) fluorines, respectively. Each signal will be a multiplet due to coupling with the other fluorine nuclei.

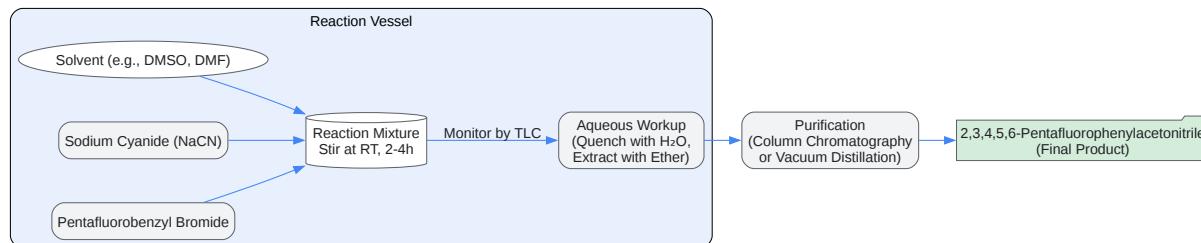
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups. A sharp, strong absorption band is expected around 2250 cm^{-1} for the nitrile ($\text{C}\equiv\text{N}$) stretch.[9] Absorptions corresponding to the C-F bonds of the aromatic ring will be prominent in the fingerprint region, typically between 1000 and 1300 cm^{-1} .[9]
- **Mass Spectrometry (MS):** Under Electron Impact (EI-MS), the molecular ion peak (M^+) should be observed at $\text{m/z} = 207$. The fragmentation pattern would likely show the loss of the cyanide radical ($\cdot\text{CN}$) and the formation of the stable pentafluorobenzyl cation ($\text{C}_7\text{H}_2\text{F}_5^+$) at $\text{m/z} = 181$, which would be a prominent peak.

Synthesis Protocol and Mechanistic Rationale

PFPA is most reliably synthesized via a nucleophilic substitution reaction, a cornerstone of organic synthesis. The protocol described below is a robust and high-yielding method based on established chemical principles.

Recommended Synthetic Workflow

The preferred laboratory-scale synthesis involves the reaction of pentafluorobenzyl bromide with a cyanide salt in a polar aprotic solvent.

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Caption: Synthetic workflow for **2,3,4,5,6-pentafluorophenylacetonitrile**.

Step-by-Step Experimental Protocol

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium cyanide (1.1 eq.).
- Solvent Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a slurry.
- Reagent Addition: Dissolve pentafluorobenzyl bromide (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the cyanide slurry at room temperature. An ice bath may be used to control any initial exotherm.
- Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
- Workup: Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent like diethyl ether or ethyl acetate. Extract the aqueous layer three

times with the organic solvent.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the final product. [\[6\]](#)[\[7\]](#)

Causality Behind Experimental Choices

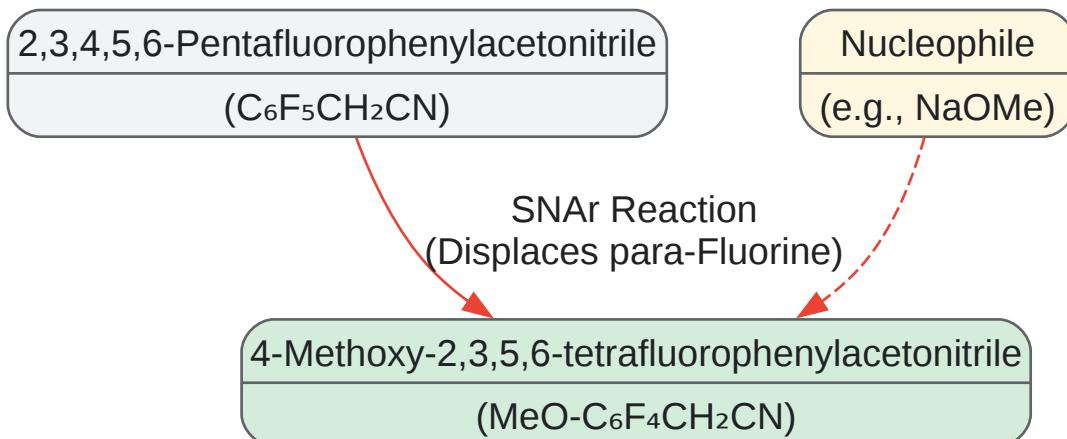
- Choice of Reagents: Pentafluorobenzyl bromide is an excellent electrophile. The benzylic position is activated towards S_N2 displacement, and the bromide is a good leaving group. Sodium or potassium cyanide provides the cyanide nucleophile.[\[3\]](#)
- Choice of Solvent: Polar aprotic solvents (DMF, DMSO) are chosen because they effectively solvate the cation (Na^+) while leaving the cyanide anion (CN^-) relatively "naked" and highly nucleophilic, thus accelerating the S_N2 reaction rate.
- Inert Atmosphere: A nitrogen atmosphere is used to prevent the introduction of atmospheric moisture, which could potentially react with the cyanide salt or lead to side reactions.

Chemical Reactivity and Synthetic Utility

The reactivity of PFPA is dictated by three key features: the acidic α -protons of the methylene group, the electrophilic nitrile carbon, and the electron-deficient pentafluorophenyl ring.

Nucleophilic Aromatic Substitution (SNAr)

The C_6F_5 ring is highly susceptible to nucleophilic attack, typically at the para-position (C4), displacing a fluoride ion.[\[10\]](#)[\[11\]](#) This is a powerful method for introducing other functional groups onto the aromatic ring.



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Caption: Representative SNAr reaction of PFPA with a nucleophile.

Reactions at the Nitrile and Methylene Groups

- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (pentafluorophenyl)acetic acid, a valuable building block in its own right.
- Alkylation: The α -protons on the methylene bridge are acidic and can be deprotonated by a suitable base (e.g., NaH, LDA) to form a carbanion. This nucleophilic carbanion can then be alkylated with various electrophiles, allowing for chain extension and further functionalization.

Applications in Medicinal Chemistry and Drug Development

The pentafluorophenyl moiety is often used as a bioisosteric replacement for other groups, such as a phenyl, tert-butyl, or nitro group.^[2] Its introduction into a drug candidate can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic profile.

- Metabolic Stability: The C-F bond is exceptionally strong, making the C₆F₅ ring highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.

- **Lipophilicity and Permeability:** The highly fluorinated ring significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
- **Modulation of pKa:** The strong electron-withdrawing nature of the ring can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-target interactions or solubility profiles.
- **Pharmacophore Element:** The C₆F₅ group can engage in unique, non-covalent interactions within a protein binding pocket, including halogen bonding and multipolar interactions, offering a distinct binding motif compared to non-fluorinated analogues.[\[12\]](#)

Safety, Handling, and Storage

Scientific integrity requires a commitment to safety. **2,3,4,5,6-Pentafluorophenylacetonitrile** is a hazardous chemical and must be handled with appropriate precautions.

- **Hazards:** The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is a known irritant to the skin, eyes, and respiratory system.[\[7\]](#)[\[13\]](#) Aromatic nitriles should always be handled with care.[\[14\]](#)
- **Handling:** Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[7\]](#)[\[15\]](#) Avoid generating aerosols or vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[\[16\]](#)
- **Disposal:** Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[\[14\]](#)

Conclusion

2,3,4,5,6-Pentafluorophenylacetonitrile is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of high fluorination and synthetic versatility provides chemists with a reliable platform for creating novel molecules with tailored properties. By understanding its fundamental characteristics, from its spectroscopic signature

to its predictable reactivity and safe handling requirements, researchers can confidently and effectively integrate this powerful building block into their synthetic programs, accelerating innovation in drug discovery and beyond.

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